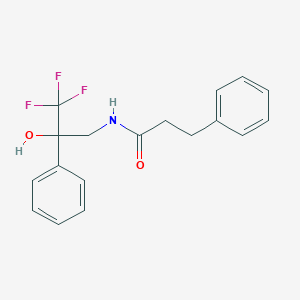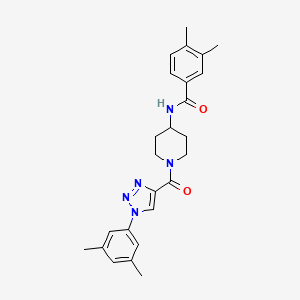
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The phenyl rings could undergo electrophilic aromatic substitution reactions, the amide group could undergo hydrolysis, and the triazole ring could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary scientific research applications of compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is in the field of cancer treatment. A study by K. Arul and A. Smith (2016) focused on evaluating the anticancer activity of a novel 1, 2, 4 - triazole derivative against tumor-induced mice. This research highlights the potential of triazole derivatives in cancer therapy.
Antifungal Activity
Another significant area of application is in antifungal treatment. Research conducted by Shi-chong Yu et al. (2014) designed and synthesized a series of triazole antifungal agents with piperidine side chains. These compounds exhibited moderate-to-excellent activities against various human pathogenic fungi, demonstrating their potential as effective antifungal agents.
Positron Emission Tomography (PET)
Compounds structurally related to this compound have been studied for their potential in PET imaging. A study by M. V. D. Mey et al. (2005) focused on the synthesis and evaluation of a triazole derivative as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors.
Synthesis and Molecular Structure Studies
Significant research has also been conducted on the synthesis and molecular structure of triazole derivatives. For instance, Ihab Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering insights into the molecular structures and potential applications of these compounds.
Flame Retardants
Triazole derivatives have been explored as novel flame retardants. Research by W. Pawelec et al. (2012) synthesized four triazene derivatives and analyzed their potential as a new class of flame retardants for polypropylene, showcasing an innovative application of these compounds in material science.
Synthesis and Labeling
Another application is found in the synthesis and labeling of complex compounds for various uses. For example, Yang Hong et al. (2015) detailed the synthesis and characterization of a tritium-labeled benzamide compound, highlighting the methods and implications for forensic analysis.
Propiedades
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-16-11-17(2)13-22(12-16)30-15-23(27-28-30)25(32)29-9-7-21(8-10-29)26-24(31)20-6-5-18(3)19(4)14-20/h5-6,11-15,21H,7-10H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYBMVFLGWWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


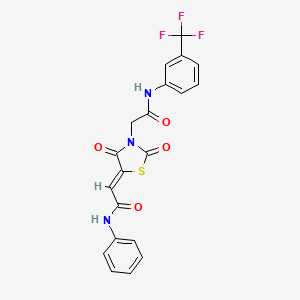
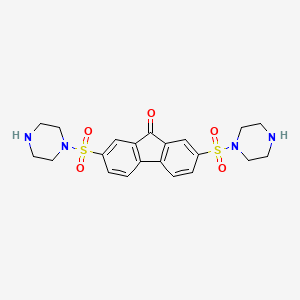
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
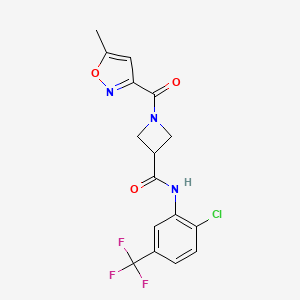
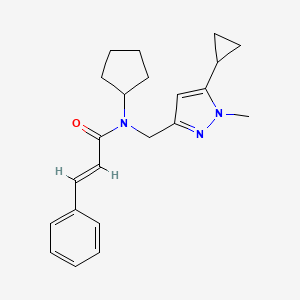
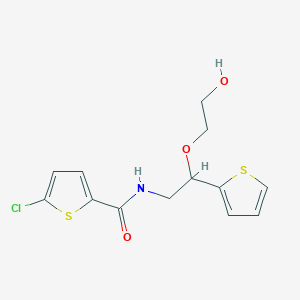
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
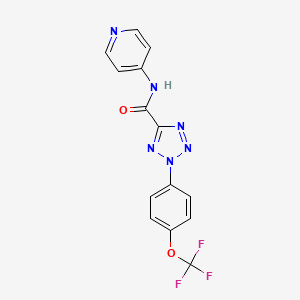

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
